molecular formula C9H8BrCl2FO B14778285 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol

1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol

Katalognummer: B14778285
Molekulargewicht: 301.96 g/mol
InChI-Schlüssel: CZNGVTVBNWZJPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol is a synthetic organic compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol moiety

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Chlorination: The incorporation of chlorine atoms to the ethanol moiety.

The reaction conditions often involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may employ large-scale reactors and optimized conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the ethanol moiety to a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: Halogen atoms (bromine, fluorine, chlorine) can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies to understand its interactions with biological molecules and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact pathways and molecular interactions are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol can be compared with similar compounds such as:

    1-(5-Bromo-2-fluoro-3-methylphenyl)methanol: Differing by the absence of chlorine atoms.

    1-(5-Bromo-2-fluoro-3-methylphenyl)-N-methylmethanamine: Featuring a methylamine group instead of the ethanol moiety.

    5-Bromo-2-fluoro-3-methylphenylboronic acid: Containing a boronic acid group.

Eigenschaften

Molekularformel

C9H8BrCl2FO

Molekulargewicht

301.96 g/mol

IUPAC-Name

1-(5-bromo-2-fluoro-3-methylphenyl)-2,2-dichloroethanol

InChI

InChI=1S/C9H8BrCl2FO/c1-4-2-5(10)3-6(7(4)13)8(14)9(11)12/h2-3,8-9,14H,1H3

InChI-Schlüssel

CZNGVTVBNWZJPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1F)C(C(Cl)Cl)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.